molecular formula C₁₉H₁₉NO₈ B1140369 p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside CAS No. 85906-27-0

p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside

Cat. No.: B1140369
CAS No.: 85906-27-0
M. Wt: 389.36
Attention: For research use only. Not for human or veterinary use.
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Description

p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside: is a chemical compound known for its role as a chromogenic substrate in biochemical assays. It is often used in the study of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The compound has a molecular formula of C19H19NO8 and a molecular weight of 389.36 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the p-nitrophenyl group. The benzylidene group is introduced to protect the 4 and 6 positions of the glucose molecule. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and hot methanol .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for biochemical studies. The process involves standard organic synthesis techniques, including protection and deprotection steps, and the use of chromatographic methods for purification .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using glycosidases in aqueous solutions.

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and a glucose derivative. The released p-nitrophenol can be quantitatively measured due to its yellow color, providing a means to assess enzyme activity .

Comparison with Similar Compounds

Uniqueness: p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside is unique due to the presence of the benzylidene group, which provides additional protection to the glucose molecule and allows for more specific studies of enzyme activity. This compound’s structure makes it particularly useful in studying the specificity and kinetics of glycosidases, offering insights that other similar compounds may not provide .

Properties

IUPAC Name

(2R,4aR,6R,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDVEKOBCWPHZ-UPGMHYFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O[C@@H](O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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